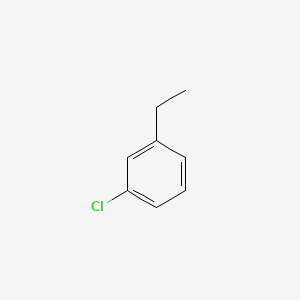

1-Chloro-3-ethylbenzene

Overview

Description

1-Chloro-3-ethylbenzene, also known as m-Chloroethylbenzene or 3-Ethylchlorobenzene, is a chemical compound with the molecular formula C8H9Cl . It has a molecular weight of 140.61 g/mol .

Synthesis Analysis

This compound can be synthesized through various methods . One method involves the use of Inter-chlorophenyl ethanone as the raw material to carry out refluence reaction with hydrazine hydrate to generate hydrazone . Another method involves the reaction of chlorobenzene with ethylene under the effect of a Lewis acid such as aluminum chloride .Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a triple point temperature, normal boiling temperature, critical temperature, and critical pressure .Scientific Research Applications

Isotopic Abundance Analysis

- Study of Isotopic Ratios : 1-Chloro-3-ethylbenzene has been used in studies analyzing isotopic abundance ratios, such as 13C/12C, 2H/1H, and 18O/16O. This kind of research is vital in fields like agriculture, food authenticity, and biochemistry. For instance, one study investigated the impact of biofield energy treatment on the isotopic abundance ratios in 1-Chloro-3-nitrobenzene (Trivedi et al., 2016) (Trivedi et al., 2016).

Photocatalytic Decomposition

- Photocatalytic Reactions : Research has explored the photocatalytic decomposition of this compound using UV irradiation and various catalysts, such as dioxomolybdenum(VI) complexes. This process is significant in the field of environmental chemistry, particularly in the degradation of organic pollutants (Bakhtchadjian et al., 2013) (Bakhtchadjian et al., 2013).

Chemical Reactions and Mechanisms

- Chemical Reaction Studies : The compound has been used to study various chemical reactions, including synergism and inhibition in the combination of visible light and certain reagents. This research contributes to our understanding of reaction mechanisms and kinetics in organic chemistry (Rao & Hoz, 2012) (Rao & Hoz, 2012).

Catalysis

- Catalytic Applications : The molecule has been utilized in studies exploring catalytic processes, such as the oxidative decomposition of alkylbenzenes, which is critical in industrial chemical synthesis (Bakhtchadjian et al., 2011) (Bakhtchadjian et al., 2011).

Material Science and Chemistry

- Material Science Research : The molecule has relevance in material science, particularly in understanding the properties and behaviors of chemical compounds, which can lead to the development of new materials with specific characteristics (Farkas et al., 1996) (Farkas et al., 1996).

Catalytic Oxidation

- Catalytic Oxidation Studies : Research has been conducted on the catalytic oxidation of ethylbenzene, which is structurally similar to this compound, and this research has implications for understanding the catalytic behavior of chloroalkylbenzenes (Evans & Smith, 2000) (Evans & Smith, 2000).

Safety and Hazards

Mechanism of Action

Target of Action

1-Chloro-3-ethylbenzene, a derivative of benzene, primarily targets the aromatic ring structure in organic compounds . The aromatic ring structure is a key component in many biochemical processes, and alterations to this structure can have significant effects on these processes .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In this process, the electrophile (in this case, the chlorine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The interaction of this compound with its targets can affect various biochemical pathways. For instance, it can influence the pathways involving aromatic compounds, leading to changes in the structure and function of these compounds . The downstream effects of these changes can be diverse, depending on the specific pathway and the role of the aromatic compounds within it .

Pharmacokinetics

Like other aromatic compounds, it is likely to be absorbed and distributed throughout the body, metabolized by enzymes, and excreted through the kidneys . These processes can affect the bioavailability of this compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the specific biochemical pathways it affects . For example, changes to the structure of aromatic compounds can alter their function, potentially leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interaction with its targets . Additionally, these factors can influence the ADME properties of this compound, potentially affecting its bioavailability and overall effect .

Properties

IUPAC Name |

1-chloro-3-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXUEGMPESDGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211032 | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-16-6 | |

| Record name | 1-Chloro-3-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-ethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/no-structure.png)

![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)

![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)